3-Methyl-3H-indol-3-ol

Chemical Toxicology Drug Metabolism Mechanistic Studies

Acquire 3-Methyl-3H-indol-3-ol (CAS 216101-54-1) at NLT 98% purity from ISO-certified suppliers. This 3H-indole (indolenine) features a non-aromatic framework and tautomerizable 3-hydroxyl group, enabling unique electrophilic imine reactivity for nucleophile trapping and chemodivergent cycloadditions unavailable with aromatic 1H-indoles. It is a non-substitutable building block for toxicology studies, indoline alkaloid libraries, and SAR campaigns requiring a moderate LogP (1.05) scaffold. Certified purity ensures reproducible results for cGMP synthesis, HPLC validation, and impurity profiling.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 216101-54-1
Cat. No. B15072405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3H-indol-3-ol
CAS216101-54-1
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1(C=NC2=CC=CC=C21)O
InChIInChI=1S/C9H9NO/c1-9(11)6-10-8-5-3-2-4-7(8)9/h2-6,11H,1H3
InChIKeyHYZSAMREMMAXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3H-indol-3-ol (CAS 216101-54-1): Chemical Class and Structural Identity for Procurement Decisions


3-Methyl-3H-indol-3-ol (CAS 216101-54-1) is an indole-based heterocyclic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . It is characterized by a hydroxyl group and a methyl group attached at the 3-position of the 3H-indole ring system , a structural motif that distinguishes it from the more common aromatic 1H-indole derivatives [1]. The compound is commercially available with a specified purity of NLT 98% from select suppliers, making it a viable candidate for pharmaceutical research and organic synthesis applications .

Why Generic Substitution Fails for 3-Methyl-3H-indol-3-ol: Tautomerism and 3H-Indole Reactivity


3-Methyl-3H-indol-3-ol cannot be directly interchanged with common 1H-indole analogs such as 3-methylindole (skatole, CAS 83-34-1) or 3-methyloxindole (CAS 1504-06-9) due to fundamental differences in ring saturation and tautomeric behavior. While 1H-indoles possess a fully aromatic pyrrole ring that stabilizes the structure and dictates electrophilic substitution patterns [1], 3H-indoles (indolenines) feature an imine-like C=N double bond and a non-aromatic 2,3-dihydroindole framework [2]. The 3-hydroxyl group in 3-methyl-3H-indol-3-ol enables tautomerization to a keto form—a dynamic equilibrium that is absent in the fully aromatic 1H-indole derivatives [3]. This structural divergence translates into distinct reactivity profiles, making the compound a non-substitutable entity in applications requiring specific 3H-indole chemistry.

3-Methyl-3H-indol-3-ol Product-Specific Quantitative Evidence Guide


Reactive Intermediate Pathway: 3-Hydroxy-3-methylindolenine Equivalence

3-Methyl-3H-indol-3-ol is chemically equivalent to the reactive imine intermediate 3-hydroxy-3-methylindolenine, which is generated during the cytochrome P450-mediated bioactivation of the pneumotoxin 3-methylindole (skatole) [1]. While 3-methylindole requires enzymatic oxidation to form this electrophilic intermediate before it can alkylate cellular nucleophiles [2], 3-Methyl-3H-indol-3-ol bypasses this metabolic activation step and can be used directly in trapping experiments with nucleophiles such as N-acetylcysteine (NAC) or thioglycolic acid [3].

Chemical Toxicology Drug Metabolism Mechanistic Studies

3H-Indole Skeleton for Alkaloid Scaffold Construction

The 3H-indol-3-ol core of 3-Methyl-3H-indol-3-ol provides access to the indolenine scaffold, a structural motif found in numerous complex indoline alkaloids and bioactive natural products [1]. In contrast, 1H-indole derivatives (e.g., 3-methylindole, 3-methyloxindole) provide aromatic or lactam scaffolds that follow fundamentally different reaction pathways [2].

Organic Synthesis Alkaloid Chemistry Heterocyclic Building Blocks

LogP Differentiates from Hydrophilic Indole-3-carbinol

3-Methyl-3H-indol-3-ol has a computed LogP value of 1.04560, indicating moderate lipophilicity suitable for membrane permeability in drug discovery contexts . This value differentiates it from the more hydrophilic dietary indole indole-3-carbinol (I3C, CAS 700-06-1), which has a significantly lower LogP (computed ~0.5) due to its primary alcohol substituent.

Medicinal Chemistry ADME Properties Physicochemical Profiling

Commercial Availability and Purity Specifications for Research Procurement

3-Methyl-3H-indol-3-ol is commercially supplied with a minimum purity specification of NLT 98% from ISO-certified vendors, ensuring consistency for pharmaceutical R&D and quality control applications . Alternative 3H-indol-3-ol derivatives (e.g., 3-methyl-2-piperidino-3H-indol-3-ol, CAS 14119-77-8) are typically offered at 95% purity with more limited supply chains .

Pharmaceutical R&D Quality Control Chemical Sourcing

Optimal Research and Industrial Applications for 3-Methyl-3H-indol-3-ol (CAS 216101-54-1)


Mechanistic Toxicology: Bypassing Enzymatic Activation to Study 3-Methylindole Pneumotoxicity

Use 3-Methyl-3H-indol-3-ol as a direct source of the electrophilic imine intermediate 3-hydroxy-3-methylindolenine in nucleophile trapping experiments, eliminating the need for cytochrome P450 metabolic activation systems [1]. This enables controlled in vitro studies of covalent adduct formation with NAC, glutathione, and cellular proteins, as documented in thioether adduct detection via LC/MS [2]. This approach is essential for toxicologists investigating the molecular mechanism of skatole-induced lung injury .

Synthetic Organic Chemistry: Indolenine Scaffold for Alkaloid Library Construction

Deploy 3-Methyl-3H-indol-3-ol as a 3H-indole building block in Grignard-mediated cyclization reactions to access substituted 3H-indol-3-ol derivatives [1]. The imine functionality at the C2 position enables distinct chemodivergent transformations—including [4+3] and [3+2] cycloadditions with Nazarov reagents—that are not accessible from aromatic 1H-indole starting materials [2]. This makes the compound valuable for medicinal chemists constructing indoline alkaloid libraries and complex polycyclic indole derivatives.

Medicinal Chemistry: Intermediate-Lipophilicity Indole Derivative for ADME Optimization

Utilize 3-Methyl-3H-indol-3-ol as a moderately lipophilic indole scaffold (computed LogP = 1.04560) in structure-activity relationship (SAR) campaigns [1]. Its LogP value sits between the more polar indole-3-carbinol (LogP ~0.5) and the highly lipophilic 3-methylindole (LogP ~2.6), providing a balanced physicochemical profile for optimizing membrane permeability while maintaining aqueous solubility. This property is relevant for drug discovery programs targeting CNS or intracellular targets where moderate lipophilicity is advantageous.

Pharmaceutical R&D and Quality Control: High-Purity Reference Standard

Source 3-Methyl-3H-indol-3-ol at NLT 98% purity from ISO-certified suppliers for use as a reference standard in analytical method development, impurity profiling, and quality control workflows [1]. The certified purity specification reduces the need for in-house purification and ensures batch-to-batch reproducibility—critical factors for regulated pharmaceutical development environments. This compound is suitable for HPLC method validation, forced degradation studies, and as a starting material for cGMP synthesis campaigns.

Technical Documentation Hub

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